molecular formula C56H79N9O12 B12117502 H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

H-Leu-leu-phe-gly-tyr-pro-val-tyr-val-OH

Cat. No.: B12117502
M. Wt: 1070.3 g/mol
InChI Key: BUTXAHWFQUYLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The compound’s full name is H-Leucine-Leucine-Phenylalanine-Glycine-Tyrosine-Proline-Valine-Tyrosine-Valine-OH .
  • It belongs to the class of peptides , specifically an oligopeptide .
  • Oligopeptides consist of a small number of amino acids linked together by peptide bonds.
  • This compound has a hydroxyl group (OH) at the C-terminus, indicating that it is a C-terminal amidated peptide .
  • C-terminal amidation is a common modification in peptides and proteins, enhancing their stability and biological activity.
  • Preparation Methods

      Solid-phase peptide synthesis (SPPS): is the primary method for preparing this compound.

    • In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin).
    • Amino acids are sequentially added, protected by various groups, and then deprotected to form peptide bonds.
    • The reaction conditions involve coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and cleavage agents (e.g., TFA).
    • Industrial production typically employs automated peptide synthesizers for large-scale synthesis.
  • Chemical Reactions Analysis

      Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., Met, Cys) to form disulfide bonds.

      Reduction: Reduction with agents like dithiothreitol (DTT) breaks disulfide bonds.

      Substitution: Peptides can undergo nucleophilic substitution reactions (e.g., amidation, esterification).

      Common Reagents: TFA for deprotection, DCM for washing, and HCl for cleavage.

      Major Products: The fully synthesized peptide with the desired sequence.

  • Scientific Research Applications

      Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and receptor-ligand interactions.

      Biology: Studying cell signaling pathways, protein folding, and post-translational modifications.

      Medicine: Developing peptide-based drugs (e.g., insulin analogs, hormone mimetics).

      Industry: Peptides find applications in cosmetics, agriculture, and diagnostics.

  • Mechanism of Action

    • The specific mechanism depends on the context and biological target.
    • For example, if this peptide interacts with a receptor, it may activate downstream signaling pathways.
    • Alternatively, it could act as a substrate for enzymes or modulate protein-protein interactions.
  • Comparison with Similar Compounds

      Uniqueness: The specific sequence of Leu-Leu-Phe-Gly-Tyr-Pro-Val-Tyr-Val-OH distinguishes it.

      Similar Compounds: Other C-terminal amidated peptides with different sequences (e.g., hormones, neuropeptides).

    Remember that peptides play crucial roles in biological processes, and their diverse applications continue to expand.

    Properties

    IUPAC Name

    2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C56H79N9O12/c1-31(2)25-40(57)49(69)60-41(26-32(3)4)51(71)61-42(27-35-13-10-9-11-14-35)50(70)58-30-46(68)59-44(29-37-18-22-39(67)23-19-37)55(75)65-24-12-15-45(65)53(73)63-47(33(5)6)54(74)62-43(28-36-16-20-38(66)21-17-36)52(72)64-48(34(7)8)56(76)77/h9-11,13-14,16-23,31-34,40-45,47-48,66-67H,12,15,24-30,57H2,1-8H3,(H,58,70)(H,59,68)(H,60,69)(H,61,71)(H,62,74)(H,63,73)(H,64,72)(H,76,77)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BUTXAHWFQUYLDT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)C)C(=O)O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C56H79N9O12
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1070.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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